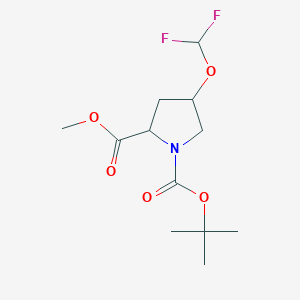
Boranethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boranethiol can be synthesized through several methods. One common approach involves the reaction of diborane (B₂H₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and to ensure the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature and pressure. The process often includes the purification of the product to remove any impurities that may affect its performance in subsequent applications.
Análisis De Reacciones Químicas
Types of Reactions
Boranethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron oxides and sulfur oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for this compound include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used in reactions involving this compound.
Substitution Reactions: Halogenated compounds and other electrophiles are often used in substitution reactions with this compound.
Major Products Formed
Oxidation: Boron oxides (B₂O₃) and sulfur oxides (SO₂).
Reduction: Boron hydrides and hydrogen sulfide.
Substitution: Various organoboron compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Boranethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of boranethiol involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophiles and nucleophiles, and it can participate in both oxidation and reduction reactions. The pathways involved in its reactions are often determined by the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Diborane (B₂H₆): A simpler boron hydride with two boron atoms.
Borane (BH₃): The simplest boron hydride, often used as a reducing agent.
Thioborane (B₂H₆S): A compound similar to boranethiol but with a different structure.
Uniqueness
This compound is unique due to the presence of both boron and sulfur in its structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
53844-93-2 |
|---|---|
Fórmula molecular |
BHS |
Peso molecular |
43.89 g/mol |
InChI |
InChI=1S/BHS/c1-2/h2H |
Clave InChI |
DERPBDGEEDNECM-UHFFFAOYSA-N |
SMILES canónico |
[B]S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



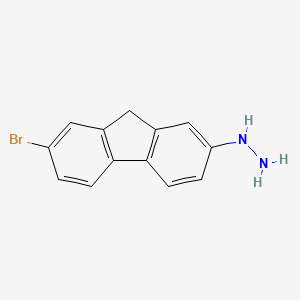
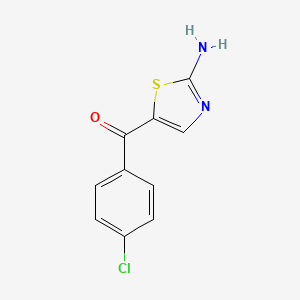
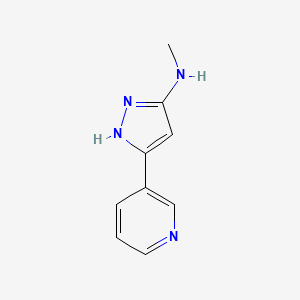


![(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
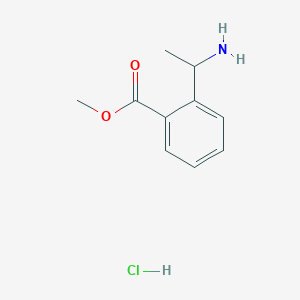

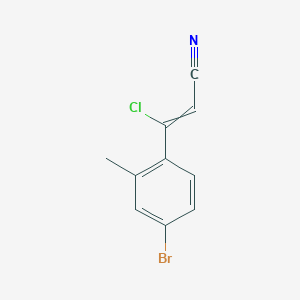
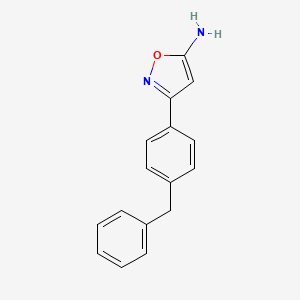
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
